2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one
Description
2-(7-Methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a hybrid heterocyclic compound combining a quinazolin-4-one core with a 7-methoxycoumarin (chromen-2-one) substituent. The quinazolin-4-one scaffold is known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-3-yl)-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)16-19-14-5-3-2-4-12(14)17(21)20-16/h2-9,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQQLULSSFHJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where salicylaldehyde and an appropriate β-keto ester are reacted under acidic conditions to form the coumarin structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The coumarin core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the quinazolinone moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like alkyl halides for nucleophilic substitution and strong acids for electrophilic substitution are employed.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives, quinazolinone derivatives, and other functionalized compounds that can be further modified for specific applications.
Scientific Research Applications
Pharmacological Properties
1. Antiviral Activity
Recent studies have indicated that derivatives of the chromene and quinazoline scaffolds exhibit significant antiviral properties. For instance, compounds similar to 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one have shown effectiveness against various viral strains, including HIV and influenza viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .
2. Anticancer Potential
The anticancer properties of this compound are being actively researched. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. Studies have demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
3. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism by which 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclooxygenase (COX) or bind to receptors like estrogen receptors. The exact pathways and targets can vary depending on the specific biological context and the derivatives formed.
Comparison with Similar Compounds
Structural Analogues in the Quinazolin-4-one Family
Aryl-Substituted Quinazolin-4-ones
- Example: 2-(4-Methoxyphenyl)-3,4-dihydroquinazolin-4-one (PDB: 4BU9) Structure: A 4-methoxyphenyl group replaces the coumarin moiety. Activity: Acts as a tankyrase inhibitor with IC₅₀ values in the low micromolar range, demonstrating selectivity for tankyrase over other PARP family enzymes .
Thioxothiazolidinone Hybrids
- Example: N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-[(4-oxo-3-arylquinazolin-2-yl)thio]acetamide (5a-e) Structure: Combines quinazolin-4-one with a 2-thioxothiazolidin-4-one ring via a thioacetamide linker . Key Difference: The coumarin substituent in the target compound introduces a rigid, planar structure absent in these hybrids, which could influence membrane permeability or off-target interactions.
Sulfonamide Derivatives
- Example : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzenesulfonamide
- Structure : Features a sulfonamide group on a styryl-linked phenyl ring.
- Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, highlighting the role of sulfonamides in enzyme inhibition .
- Key Difference : The target compound’s coumarin group lacks the sulfonamide’s acidic proton, which is critical for COX-2 active-site interactions, suggesting divergent therapeutic applications.
Physicochemical and Spectral Comparisons
Table 1: Key Spectral and Physical Properties
- IR Analysis: The target compound’s dual carbonyl stretches (coumarin lactone and quinazolinone) distinguish it from analogs with single C=O groups.
- ¹H-NMR : The methoxy signal (δ ~3.9 ppm) and aromatic protons in the coumarin ring provide a unique fingerprint compared to simpler aryl-substituted derivatives.
Biological Activity
The compound 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one belongs to a class of heterocyclic compounds that exhibit significant biological activities. This article reviews its pharmacological properties, focusing on its anticancer potential, antioxidant effects, and other notable biological activities, supported by diverse research findings.
Chemical Structure and Properties
This compound combines structural features of chromenone and quinazolinone, which are known for their diverse biological activities. The presence of the methoxy group at the 7-position of the chromenone ring enhances its lipophilicity and bioavailability, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various quinazoline derivatives, including the target compound. Research indicates that quinazoline derivatives can inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7) through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic activity of synthesized quinazoline derivatives against MCF-7 cells using the MTT assay. The results showed a significant reduction in cell viability at specific concentrations, indicating potential as an anticancer agent .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one | 12.5 | MCF-7 |
| Doxorubicin | 0.5 | MCF-7 |
Antioxidant Activity
The antioxidant properties of this compound have been investigated through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that the compound effectively scavenges free radicals, which contributes to its potential protective effects against oxidative stress-related diseases.
- Research Findings : In vitro assays demonstrated that the compound exhibited a significant reduction in DPPH radical concentration, with an IC50 value comparable to standard antioxidants .
| Assay Type | IC50 (µM) | Standard |
|---|---|---|
| DPPH | 15 | Ascorbic Acid (10) |
| ABTS | 20 | Trolox (12) |
The mechanism by which 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one exerts its biological effects involves multiple pathways:
- Inhibition of Kinases : Compounds in this class often inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antioxidant Defense : It enhances cellular antioxidant defenses by upregulating the expression of antioxidant enzymes.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal that it has a high affinity for topoisomerase I and other kinases implicated in cancer progression.
Docking Results Summary
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Topoisomerase I | -9.5 |
| EGFR | -8.7 |
| VEGFR | -8.1 |
Q & A
Q. What are the established synthetic routes for 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for higher yields?
Answer: Synthesis of quinazolinone derivatives typically involves cyclocondensation reactions. For example, a common approach includes:
- Reaction of hydrazides with carbonyl compounds : Dissolve precursors in polar solvents (e.g., DMSO) under reflux (18–24 hours), followed by distillation and crystallization (e.g., water-ethanol mixtures) .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency.
- Catalysts : Acidic or basic catalysts (e.g., acetic acid) can accelerate cyclization.
- Temperature control : Reflux conditions (~100–120°C) balance reaction rate and decomposition risks.
- Purification : Recrystallization or column chromatography improves purity.
Q. Table 1: Representative Synthetic Conditions for Quinazolinone Analogues
| Precursor System | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazide + Carbonyl | DMSO | 18 | 65 | |
| Aldehyde + Thioester | Ethanol | 24 | 70–80 |
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- X-ray crystallography : Single-crystal studies confirm bond lengths (mean C–C = 0.004–0.008 Å) and dihedral angles. For example, disorder analysis and R-factor refinement (R = 0.062–0.068) ensure accuracy .
- Spectroscopic techniques :
- NMR : H/C NMR identifies methoxy (δ ~3.8 ppm) and carbonyl (δ ~160–180 ppm) groups.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 287.74 g/mol for related compounds) .
Q. Table 2: Key Spectroscopic Parameters
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| X-ray | R-factor = 0.062, wR = 0.228 | |
| H NMR | Methoxy: δ 3.8 ppm | |
| HRMS | [M+H]: m/z 287.74 |
Q. What experimental design considerations are critical for assessing biological activity in vitro and in vivo?
Answer:
- In vitro assays :
- In vivo models :
Advanced Research Questions
Q. How do computational models predict the interaction of this compound with biological targets?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., kinases) based on X-ray structures of analogous chromenone derivatives .
- QSAR models : Correlate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in solubility data across studies?
Answer:
- Standardized assays :
- Factors affecting solubility :
Q. What are the mechanistic implications of the methoxy and chromenone groups in pharmacokinetics?
Answer:
- Methoxy group :
- Chromenone core :
Q. How do oxidative stress assays and in vivo models evaluate safety profiles?
Answer:
- In vitro oxidative stress :
- In vivo toxicity :
Q. What advanced analytical techniques study metabolic pathways?
Answer:
Q. Table 3: Analytical Workflow for Metabolism Studies
| Step | Technique | Application |
|---|---|---|
| Metabolite ID | HPLC-MS/MS | Structural elucidation |
| Quantification | QTOF-MS | Plasma pharmacokinetics |
| Pathway mapping | H NMR | Endogenous metabolite profiling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
